1-Methyl-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-Methyl-4-(pyridin-2-ylmethyl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a chemical structure commonly found in various pharmaceuticals and bioactive molecules. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridin-2-ylmethyl group.
Preparation Methods
The synthesis of 1-Methyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-Methyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.
Scientific Research Applications
1-Methyl-4-(pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Biology: This compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for strong binding to these targets, facilitating the modulation of their activity. The pyridin-2-ylmethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
1-Methyl-4-(pyridin-2-ylmethyl)piperazine can be compared to other piperazine derivatives, such as:
1-(2-Pyridin-4-yl-ethyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: A more complex derivative with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3 |
InChI Key |
OQTGVUOABUAUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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